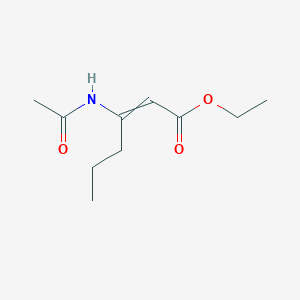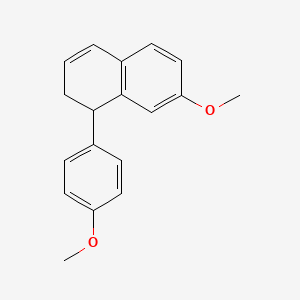![molecular formula C24H52O2Sn B14261574 Dibutylbis[(2-ethylhexyl)oxy]stannane CAS No. 149746-25-8](/img/structure/B14261574.png)
Dibutylbis[(2-ethylhexyl)oxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutylbis[(2-ethylhexyl)oxy]stannane is an organotin compound with the molecular formula C24H52O2Sn. Organotin compounds are characterized by the presence of tin (Sn) bonded to carbon atoms. These compounds are widely used in various industrial applications due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutylbis[(2-ethylhexyl)oxy]stannane typically involves the reaction of dibutyltin oxide with 2-ethylhexanol. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques such as fractional distillation are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutylbis[(2-ethylhexyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide.
Reduction: Reduction reactions can convert it back to its original state.
Substitution: The alkoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions include dibutyltin oxide, substituted organotin compounds, and various by-products depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Dibutylbis[(2-ethylhexyl)oxy]stannane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers.
Wirkmechanismus
The mechanism of action of dibutylbis[(2-ethylhexyl)oxy]stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit certain enzymatic activities, leading to its antimicrobial effects. Additionally, its ability to stabilize polymers is attributed to its interaction with polymer chains, preventing degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyltin oxide
- Dibutyltin dichloride
- Dibutyltin diacetate
- Dibutyltin bis(2-ethylhexanoate)
Uniqueness
Dibutylbis[(2-ethylhexyl)oxy]stannane is unique due to its specific alkoxy groups, which impart distinct chemical properties. Compared to other dibutyltin compounds, it offers better solubility in organic solvents and enhanced stability, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
149746-25-8 |
|---|---|
Molekularformel |
C24H52O2Sn |
Molekulargewicht |
491.4 g/mol |
IUPAC-Name |
dibutyl-bis(2-ethylhexoxy)stannane |
InChI |
InChI=1S/2C8H17O.2C4H9.Sn/c2*1-3-5-6-8(4-2)7-9;2*1-3-4-2;/h2*8H,3-7H2,1-2H3;2*1,3-4H2,2H3;/q2*-1;;;+2 |
InChI-Schlüssel |
USZKYSMSCMYILI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CO[Sn](CCCC)(CCCC)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


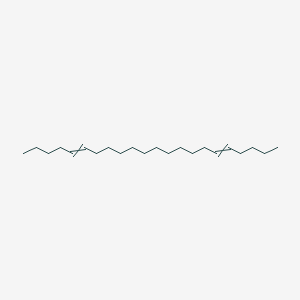
![4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14261505.png)

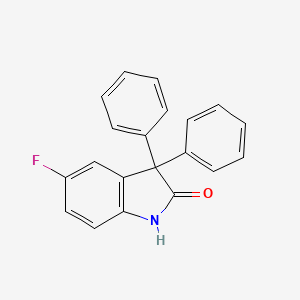
![N,N'-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide]](/img/structure/B14261521.png)


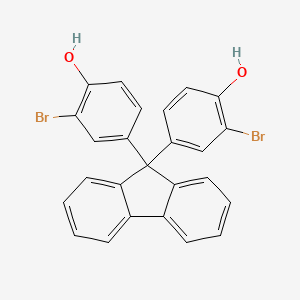
![N~1~,N~1~-Dimethyl-N~6~-[(naphthalen-1-yl)methyl]hexane-1,6-diamine](/img/structure/B14261550.png)

